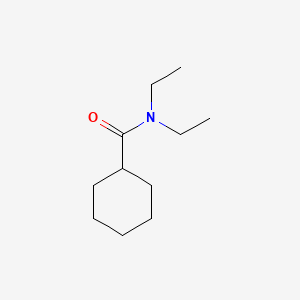

Cyclohexanecarboxamide, N,N-diethyl-

描述

Contextual Significance of Carboxamide Chemical Space in Contemporary Materials and Biological Systems Research

The carboxamide functional group is a cornerstone of modern chemistry, biology, and materials science. rsc.org Its significance stems from the unique properties of the amide bond, which is characterized by considerable stability and the ability to participate in strong hydrogen bonding. rsc.org This dual nature makes carboxamides essential building blocks in a vast array of molecular architectures. rsc.org

In biological systems, the amide bond is the fundamental linkage in peptides and proteins, where it dictates the primary structure and, through hydrogen bonding, the complex secondary and tertiary structures essential for biological function. rsc.org The carboxamide side chains of amino acids like asparagine and glutamine are also critical for protein architecture and interactions. rsc.org

In materials science, the capacity for hydrogen bonding allows carboxamides to be used in the design of supramolecular structures, liquid crystals, and advanced polymers. rsc.org These interactions can guide the self-assembly of molecules into highly ordered arrangements, leading to materials with tailored optical, electronic, or mechanical properties. The stability of the amide bond also contributes to the durability of these materials. rsc.org The exploration of the "carboxamide chemical space"—the vast, multidimensional collection of all possible molecules containing this functional group—is a major frontier in research. mdpi.com Computational enumeration and virtual screening of these molecular libraries allow researchers to identify candidates for new drugs and functional materials prior to undertaking costly and time-consuming synthesis. nih.gov

Historical Trajectory and Current Frontiers in Cyclohexanecarboxamide (B73365) Studies

The study of cyclohexanecarboxamides, which combines the rigid, saturated cyclohexane (B81311) scaffold with the versatile carboxamide functional group, has evolved over several decades. Early research focused on fundamental synthesis and characterization. Common synthetic routes involve the reaction of cyclohexanecarbonyl chloride with an appropriate amine or the coupling of cyclohexanecarboxylic acid with an amine using a coupling agent. nih.gov

Historically, derivatives of cyclohexanecarboxamide have been investigated for a range of potential applications. Studies have explored their use as intermediates in organic synthesis and as potential agents in agriculture, with some thiourea (B124793) derivatives of cyclohexanecarboxamide being examined for use as insecticides and fungicides. nih.gov

Current frontiers in the field are focused on creating more complex and functionally specific derivatives. Research involves the synthesis of novel cyclohexanecarboxamides with various substituents to modulate their physicochemical properties for specific targets. For example, recent work has focused on creating derivatives that can act as "sensates" in consumer products, providing sensations like cooling. nih.gov Other modern studies explore their potential as ligands for metal coordination, where the amide group's oxygen and nitrogen atoms can form stable complexes, or as building blocks for more complex bioactive molecules. nih.gov The ongoing synthesis and characterization of new derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamides, continue to expand the chemical space and potential utility of this compound class. nih.gov

Academic Rationale and Research Scope for N,N-diethyl-Cyclohexanecarboxamide Investigations

The specific academic rationale for the synthesis and investigation of Cyclohexanecarboxamide, N,N-diethyl- (CAS No. 5461-52-9) is primarily rooted in its role as an exploratory molecule within large-scale screening programs. Rather than being designed to test a specific biological hypothesis, this compound represents a probe into a particular region of the vast N,N-disubstituted carboxamide chemical space.

Its inclusion in major chemical screening libraries is evidenced by its identifiers from national institutions. It is registered as NSC 5964 in the database of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). nih.gov Since the 1990s, the DTP has screened approximately 100,000 compounds against a panel of 60 human tumor cell lines to identify novel anti-cancer agents. nih.gov The purpose of including a molecule like NSC 5964 is to systematically assess its potential cytotoxic or cytostatic effects, with the goal of discovering new molecular structures that exhibit interesting patterns of activity. nih.gov

Furthermore, the compound is also identified as AI3-20458 , indicating its inclusion in the United States Department of Agriculture (USDA) screening programs, which typically investigate compounds for potential insect repellent or pesticidal activity. The research scope for Cyclohexanecarboxamide, N,N-diethyl- is therefore one of breadth rather than depth. It was synthesized and studied not for a single, predetermined purpose, but as part of a high-throughput strategy to survey broad areas of chemical diversity for any form of valuable biological activity, be it in oncology or agriculture. The absence of significant subsequent literature suggests the compound did not display a level of activity that would warrant more focused, follow-up investigation.

Data Tables

Physicochemical Properties of Cyclohexanecarboxamide, N,N-diethyl-

Data sourced from PubChem CID 94872.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| IUPAC Name | N,N-diethylcyclohexanecarboxamide |

| CAS Number | 5461-52-9 |

| Topological Polar Surface Area | 20.3 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| XLogP3 | 2.5 |

Structure

3D Structure

属性

CAS 编号 |

5461-52-9 |

|---|---|

分子式 |

C11H21NO |

分子量 |

183.29 g/mol |

IUPAC 名称 |

N,N-diethylcyclohexanecarboxamide |

InChI |

InChI=1S/C11H21NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |

InChI 键 |

ODMGIVMJSFDBSW-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C(=O)C1CCCCC1 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclohexanecarboxamide, N,n Diethyl and Analogs

Foundational Amide Bond Formation Strategies in Cyclohexanecarboxamide (B73365) Synthesis

The core of synthesizing N,N-diethylcyclohexanecarboxamide lies in the formation of a stable amide bond between a cyclohexanecarboxylic acid precursor and diethylamine (B46881). This transformation can be achieved through several established chemical strategies.

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires the removal of water and is often thermodynamically unfavorable under mild conditions. To overcome this, a host of coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

One of the most common families of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.comiris-biotech.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, with the carbodiimide (B86325) being converted into a urea (B33335) byproduct (e.g., dicyclohexylurea). peptide.comiris-biotech.de While effective, a significant drawback of DCC is the formation of dicyclohexylurea, which is often insoluble in common organic solvents, complicating product purification. peptide.com DIC is often preferred in solid-phase synthesis as its corresponding urea is more soluble. peptide.com For aqueous systems, the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is frequently employed. peptide.comnih.gov

To improve reaction rates and suppress side reactions like racemization (particularly in peptide synthesis), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comnih.gov The combination of EDC and HOBt is a widely used system for amide bond formation. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency and ability to minimize racemization. peptide.comcatalyticamidation.info

| Coupling Agent Class | Example(s) | General Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate with the carboxylic acid. | Widely used; byproduct removal can be a challenge (DCC) or straightforward (EDC). peptide.com |

| Phosphonium Salts | PyBOP | Activates the carboxylic acid to form a reactive ester. | Highly effective, particularly for sterically hindered couplings. catalyticamidation.info |

| Aminium/Uronium Salts | HATU, HBTU | Forms a highly reactive activated ester (e.g., O-acyl-tetramethylisouronium salt). | Fast reaction rates and low racemization. peptide.comcatalyticamidation.info |

An alternative to using coupling reagents is to increase the intrinsic reactivity of the carboxylic acid precursor. This is most commonly achieved by converting the carboxylic acid into an acyl halide, typically cyclohexanecarbonyl chloride. Acyl chlorides are highly electrophilic and react readily and often violently with amines like diethylamine in a nucleophilic acyl substitution reaction. pearson.comlibretexts.orgchemguide.co.uk The reaction is rapid and generally high-yielding. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct that is formed. pearson.com

The mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion to form the amide. libretexts.orgchemguide.co.uk This method is one of the most efficient and widely utilized for the synthesis of amides due to the high reactivity of the acyl chloride intermediate. libretexts.org

Another innovative approach involves the use of isothiocyanate intermediates. Cyclohexanecarbonyl chloride can be reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate, to generate cyclohexanecarbonyl isothiocyanate in situ. This reactive intermediate can then be condensed with an appropriate amine. While this route is primarily used for synthesizing N-acylthiourea derivatives rather than simple amides, it demonstrates the versatility of activating the cyclohexanecarbonyl moiety for subsequent reactions. nih.gov The synthesis of isothiocyanates can be achieved through various methods, often starting from primary amines and a thiocarbonyl source like carbon disulfide or thiophosgene. mdpi.comchemrxiv.orgorganic-chemistry.org

Derivatization and Functionalization Approaches for Cyclohexane (B81311) Ring and Amide Nitrogen

The core structure of N,N-diethylcyclohexanecarboxamide can be modified at either the cyclohexane ring or the amide nitrogen to produce a wide array of analogs with different properties.

Thiourea (B124793) derivatives represent a significant class of cyclohexanecarboxamide analogs. The synthesis typically involves the reaction of cyclohexanecarbonyl isothiocyanate with a primary or secondary amine. The isothiocyanate intermediate is generated by reacting cyclohexanecarbonyl chloride with a thiocyanate salt, such as potassium thiocyanate, in a suitable solvent like acetone. The subsequent addition of an amine leads to the formation of the N-(aryl/alkyl-carbamothioyl)cyclohexanecarboxamide derivative. researchgate.netanalis.com.myuobabylon.edu.iq This method allows for the introduction of a wide variety of substituents on the second nitrogen atom, depending on the amine used in the final step.

The general reaction scheme is as follows:

Formation of the Isothiocyanate: Cyclohexanecarbonyl chloride + KSCN → Cyclohexanecarbonyl isothiocyanate + KCl

Formation of the Thiourea Derivative: Cyclohexanecarbonyl isothiocyanate + R₂NH → N-(R₂-carbamothioyl)cyclohexanecarboxamide

This pathway provides a robust method for creating a library of thiourea derivatives for various applications.

Functional groups can be introduced onto the cyclohexane ring to alter the molecule's properties. For instance, substituents like alkyl or amino alkyl groups can be incorporated. google.com The synthesis of such derivatives often starts with a pre-functionalized cyclohexanecarboxylic acid. The presence of these substituents can influence the reactivity of the carboxylic acid and may necessitate adjustments to the coupling conditions. For example, sterically bulky groups near the carboxylic acid function can hinder the approach of the amine, requiring more potent coupling reagents or harsher reaction conditions.

Functionalization can also occur on the amide nitrogen by using substituted amines in the coupling reaction. The synthesis of N-substituted p-menthane (B155814) carboxamides, for example, involves coupling variously substituted amines to the p-menthane carboxylic acid backbone. google.com The nature of the amine (primary vs. secondary, electron-rich vs. electron-deficient) significantly impacts the ease of amide bond formation. Electron-deficient aromatic amines, for instance, are less nucleophilic and can be challenging to couple, often requiring specialized protocols with stronger activating agents. nih.gov

Catalytic Strategies in the Preparation of Cyclohexanecarboxamide Derivatives

While classical coupling reactions are effective, they generate stoichiometric amounts of waste, which is a significant drawback from a green chemistry perspective. catalyticamidation.info This has driven the development of catalytic methods for direct amide formation from carboxylic acids and amines, where the only byproduct is water.

A variety of catalysts have been explored for this transformation. Boronic acid-based catalysts have shown considerable promise. mdpi.com These catalysts are thought to activate the carboxylic acid by forming a reactive acyloxyboronate species or through the concerted action of multiple boron atoms. catalyticamidation.info

Transition metal catalysts, particularly those based on titanium, zirconium, and niobium, have also been developed for direct amidation. For example, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the amidation of both aliphatic and aromatic carboxylic acids. rsc.org Niobium(V) oxide (Nb₂O₅) has been identified as a reusable heterogeneous Lewis acid catalyst that demonstrates high activity for the amidation of various carboxylic acids and amines. researchgate.net More recently, triarylsilanols have been discovered to act as silicon-centered catalysts for direct amidation. acs.org These catalytic systems offer a more atom-economical and environmentally friendly alternative to traditional methods, although they may require higher temperatures and longer reaction times.

| Catalyst Type | Example(s) | Proposed Role | Typical Conditions |

|---|---|---|---|

| Boron-Based | Boronic Acids | Activates the carboxylic acid for nucleophilic attack. catalyticamidation.info | Often requires elevated temperatures and removal of water. mdpi.com |

| Transition Metal | TiF₄, Nb₂O₅, ZrCl₄ | Acts as a Lewis acid to activate the carbonyl group of the carboxylic acid. rsc.orgresearchgate.net | High temperatures (e.g., refluxing toluene); can be heterogeneous and reusable (Nb₂O₅). rsc.orgresearchgate.net |

| Silicon-Based | Triarylsilanols | Acts as a silicon-centered Lewis acid catalyst. acs.org | Requires a catalyst loading and elevated temperatures. acs.org |

Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions

The construction of the N,N-diethylcyclohexanecarboxamide scaffold and its analogs relies heavily on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Transition metal catalysis offers a powerful and versatile toolkit for forging these connections with high efficiency and selectivity. Palladium, rhodium, and iron-based catalytic systems are particularly prominent in this field.

Palladium-catalyzed aminocarbonylation represents a direct and effective method for the synthesis of carboxamides, including structures analogous to N,N-diethylcyclohexanecarboxamide. d-nb.info This reaction typically involves the coupling of an organic halide (or triflate) with carbon monoxide and an amine. For instance, steroidal 20-iodo-20-ene derivatives have been successfully converted into a variety of 20-carboxamides using different N-nucleophiles in the presence of a palladium(II) acetate (B1210297) precursor and a phosphine (B1218219) ligand. d-nb.info The active catalyst is a Pd(0) species, formed in situ through the reduction of Pd(II) by the phosphine ligand. This methodology allows for the direct installation of the carboxamide functional group onto a pre-existing molecular framework.

Another significant palladium-catalyzed approach involves the cyclization of benzamides with arynes, which has been applied to the synthesis of complex polycyclic amide structures. rsc.org While not a direct synthesis of the target molecule, this demonstrates the power of palladium catalysis in forming C-C and C-N bonds in sequential steps to build complex amide-containing architectures.

Rhodium catalysts have also been employed for C-N bond formation. For example, Rh(III)-catalyzed C-H activation provides a pathway to construct heterocycles through the cleavage of an oxidizing C-N bond, showcasing an alternative strategy for forming bonds adjacent to a nitrogen atom. acs.org Furthermore, rhodium complexes assisted by removable directing groups can activate typically inert α-C-C bonds in amides, enabling homologation reactions where a carbon chain is inserted, thereby creating novel amide analogs. nih.gov

For the formation of C-C bonds to create analogs with substituted cyclohexane rings, iron-catalyzed radical addition reactions have shown significant promise. An iron-photocatalyzed decarboxylative addition protocol using cyclohexanecarboxylic acid as a model substrate has been developed. acs.org This method, proceeding via a ligand-to-metal charge transfer (LMCT) mechanism, allows for the coupling of readily available aliphatic carboxylic acids with dehydroglycine derivatives to synthesize novel amino acid structures, demonstrating a powerful C-C bond-forming strategy originating from a cyclohexyl core. acs.org

Table 1: Examples of Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions This table is interactive and allows for sorting by column.

| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aminocarbonylation | Steroidal Iodoalkene | Various Amines | Steroidal Carboxamide | Moderate to High |

| Pd(OAc)₂ | C-H Activation / Cyclization | N-Methyl Benzamide | Benzyne | Phenanthridinone | Good |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Amination | 2-Phenylpyridine | Aryl Azide | N-Aryl-2-aminopyridine | - |

| Fe(III) complex | Decarboxylative Radical Addition | Cyclohexanecarboxylic Acid | Dehydroglycine derivative | α-Cyclohexyl Amino Acid | 97% |

| Rhodium / Carbene Ligand | C-C Bond Activation / Isomerization | α-Alkylated Tertiary Amide | - | Linear Homologated Amide | - |

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanistic pathways of these transition metal-catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. The catalytic cycles for palladium- and rhodium-catalyzed reactions, while distinct, share fundamental organometallic steps.

In palladium-catalyzed aminocarbonylation, a plausible catalytic cycle begins with the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species. d-nb.infonih.gov This is followed by the oxidative addition of the organic halide (e.g., an iodoalkene) to the Pd(0) center, forming a Pd(II)-alkyl intermediate. Subsequently, carbon monoxide coordinates to this intermediate and inserts into the palladium-carbon bond to form a Pd(II)-acyl complex. The final steps involve coordination of the amine nucleophile to the palladium center, followed by reductive elimination, which forms the desired C(O)-N bond of the amide product and regenerates the catalytically active Pd(0) species. nih.gov

For rhodium-catalyzed C-H amination, mechanistic studies suggest a pathway involving a rhodacycle intermediate. ibs.re.kr The cycle often commences with a C-H activation step, where the Rh(III) catalyst coordinates to a directing group on the substrate and forms a five-membered rhodacycle intermediate. The nitrogen source, such as an organic azide, then coordinates to the rhodium center. A key step is the formation of a Rh(V)-nitrenoid species, which undergoes subsequent amido insertion into the Rh-C bond. ibs.re.kr The catalytic cycle is completed by a protodemetalation process that releases the aminated product and regenerates the active Rh(III) catalyst. ibs.re.kr DFT calculations and kinetic studies have indicated that the rate-limiting step can be the formation of the Rh-nitrenoid intermediate rather than the initial C-H activation. ibs.re.kr

In other Rh(III)-catalyzed C-H activation systems, the C-H cleavage has been proposed to occur via a concerted metalation-deprotonation (CMD) mechanism, which avoids higher oxidation state intermediates. acs.org The specific pathway is highly dependent on the substrate, directing group, and reaction conditions. Mechanistic investigations into copper- and palladium-catalyzed C-N bond-forming reactions have also highlighted the critical role of ligands, such as diamines, in modulating the coordination environment and reactivity of the metal center. mit.edu

Stereochemical Control and Diastereoselective Synthesis in Cyclohexanecarboxamide Architectures

Achieving stereochemical control is a paramount challenge in the synthesis of substituted cyclohexanecarboxamide analogs, as the biological activity of such molecules is often dictated by their three-dimensional structure. The cyclohexane ring can exist in various conformations (e.g., chair, boat), and substituents can adopt axial or equatorial positions, leading to multiple possible stereoisomers.

Diastereoselective synthesis of highly substituted cyclohexane frameworks has been successfully achieved through cascade reactions. For example, a cascade inter-intramolecular double Michael addition strategy, using a phase transfer catalyst, can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While this example leads to a ketone, the cyclohexanone (B45756) core is a versatile intermediate that can be readily converted to a cyclohexanecarboxamide derivative through subsequent chemical transformations.

A more direct approach to controlling stereochemistry on the cyclohexane ring involves diastereodivergent synthesis. Recent advances have demonstrated that by strategically selecting ligands, a cobalt-catalyzed hydroalkylation of methylenecyclohexanes can be directed to selectively form any of the possible diastereomers of a disubstituted cyclohexane. nih.gov This powerful strategy overcomes the inherent selectivity tendencies of traditional synthetic methods and provides access to all stereoisomers of a given substituted cyclohexane architecture. This level of control is critical for creating libraries of analogs for structure-activity relationship studies.

Furthermore, rhodium-catalyzed three-component reactions have been developed to synthesize highly functionalized β-lactams in good yields and with high diastereoselectivity. researchgate.net This demonstrates that transition metal catalysis can be finely tuned to control the stereochemical outcome of reactions that form new stereocenters adjacent to a C-N bond, a principle directly applicable to the synthesis of chiral, non-racemic cyclohexanecarboxamide analogs.

Table 2: Methodologies for Stereoselective Synthesis of Cyclohexane Architectures This table is interactive and allows for sorting by column.

| Method | Catalyst System | Substrate Type | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Cascade Reaction | KOH / TBAB (Phase Transfer Catalyst) | Curcumins and Arylidenemalonates | Inter-Intramolecular Double Michael Addition | High Diastereoselectivity |

| Diastereodivergent Synthesis | Cobalt / Tunable Ligands | Methylenecyclohexanes | Hydroalkylation | Access to all Diastereoisomers |

| Three-Component Reaction | Rhodium(II) complex | N-hydroxyanilines and Diazo compounds | Imine formation and Cycloaddition | Good Diastereoselectivity |

| Michael/Michael/Isomerization Cascade | Organocatalyst | Enones and Michael donors | Cascade Cyclization | High Diastereoselectivity |

Advanced Structural Characterization and Conformational Analysis of Cyclohexanecarboxamide, N,n Diethyl

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for Cyclohexanecarboxamide (B73365), N,N-diethyl- is not extensively documented in the reviewed literature, its molecular and supramolecular features can be inferred from foundational crystallographic principles and studies on closely related N-substituted cyclohexanecarboxamides and other tertiary amides. nih.govresearchgate.netmdpi.com

The molecular structure of Cyclohexanecarboxamide, N,N-diethyl- is defined by two primary components: the cyclohexane (B81311) ring and the N,N-diethylcarboxamide group.

Cyclohexane Ring Conformation: Consistent with extensive conformational analysis and crystallographic data of similar cyclohexane derivatives, the cyclohexane ring is expected to adopt a stable chair conformation . nih.govmdpi.com This conformation minimizes both angular and torsional strain, placing the carboxamide substituent in an equatorial position to reduce steric hindrance.

Amide Group Geometry: The amide functional group possesses a well-defined geometry characterized by the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double-bond character to the central C-N bond, resulting in a trigonal planar geometry around both the carbonyl carbon and the nitrogen atom.

Based on data from analogous structures, the key bond lengths and angles are predicted to fall within established ranges for tertiary amides.

| Bond/Angle | Expected Value | Description |

| Bond Lengths (Å) | ||

| C=O (Carbonyl) | ~1.23 - 1.25 Å | Typical double bond length for an amide carbonyl. |

| C-N (Amide) | ~1.33 - 1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| N-C (Ethyl) | ~1.46 - 1.48 Å | Standard single bond length. |

| C-C (Cyclohexane) | ~1.52 - 1.54 Å | Standard sp³-sp³ carbon-carbon single bond length. |

| Bond Angles (°) | ||

| O=C-N | ~120 - 122° | Reflects the sp² hybridization of the carbonyl carbon. |

| C-N-C (within diethylamino) | ~116 - 118° | Consistent with the sp² character of the nitrogen atom. |

| C-C-C (within cyclohexane) | ~109.5 - 111° | Near the ideal tetrahedral angle in a chair conformation. |

This table presents predicted data based on typical values for tertiary amides and related crystal structures.

The crystal packing of Cyclohexanecarboxamide, N,N-diethyl- would be governed by a combination of weak non-covalent interactions that collectively determine the supramolecular architecture. researchgate.netias.ac.in As a molecule with a significant dipole moment centered on the amide group but also possessing large nonpolar regions (cyclohexyl and ethyl groups), the following interactions are anticipated:

Dipole-Dipole Interactions: The polar amide group (C=O) is the primary site for strong dipole-dipole interactions. In the solid state, molecules would likely arrange to optimize the antiparallel alignment of these dipoles, contributing significantly to the lattice energy. nih.gov

Van der Waals Forces: The nonpolar cyclohexyl and ethyl groups would interact through weaker van der Waals forces (dispersion forces), playing a crucial role in the efficient packing of molecules in the crystal lattice. nih.gov

Without experimental data, the specific crystal packing motifs (e.g., herringbone, layered) remain speculative. However, the interplay between the strong directional interactions of the amide dipoles and the shape-dependent packing of the alkyl groups would dictate the final crystal form.

As a tertiary amide, Cyclohexanecarboxamide, N,N-diethyl- lacks a proton on the amide nitrogen. Consequently, it cannot act as a hydrogen bond donor . Its role in hydrogen bonding is limited to that of a hydrogen bond acceptor through the carbonyl oxygen atom. nih.gov

In a crystal of the pure compound, classical hydrogen bonding networks (like those seen in primary or secondary amides) will be absent. The most significant interactions involving hydrogen atoms would be weak C-H···O interactions . nih.gov In these interactions, an activated C-H bond (e.g., from the carbon adjacent to the carbonyl) can act as a weak donor to the carbonyl oxygen of a neighboring molecule. While individually weak, these interactions can be numerous and collectively contribute to the stability of the crystal structure, often forming chains or dimeric motifs that link molecules together.

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic methods provide invaluable insight into the molecule's structure, bonding, and dynamic properties in various states.

NMR spectroscopy confirms the molecular structure and provides information on the conformational dynamics of Cyclohexanecarboxamide, N,N-diethyl-.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclohexyl protons.

N-Ethyl Groups: These typically appear as a quartet around 3.2-3.4 ppm (–CH₂–) and a triplet around 1.0-1.2 ppm (–CH₃).

Cyclohexyl Protons: These protons would produce a series of complex, overlapping multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The proton on the carbon attached to the carbonyl group (methine proton) would be the most downfield of this group.

¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon environments.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 175-178 ppm. oregonstate.educompoundchem.com

Alkyl Carbons: The carbons of the ethyl groups (–CH₂– and –CH₃) and the cyclohexane ring would appear in the upfield aliphatic region (approx. 10-50 ppm). oregonstate.eduwisc.edu

| Carbon Atom Type | Expected ¹³C Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 175 - 178 |

| C-1 (Cyclohexyl, attached to C=O) | 43 - 48 |

| N-CH₂ (Ethyl) | 40 - 45 |

| C-2, C-6 (Cyclohexyl) | 28 - 32 |

| C-3, C-5 (Cyclohexyl) | 25 - 28 |

| C-4 (Cyclohexyl) | 25 - 28 |

| N-CH₂-CH₃ (Ethyl) | 12 - 15 |

This table presents predicted data based on standard chemical shift ranges.

Conformational Dynamics: A key feature of amides is the restricted rotation around the C–N bond due to its partial double-bond character. acs.orgmdpi.com At room temperature, this rotation may be fast on the NMR timescale, showing single, averaged signals for the two ethyl groups. However, at lower temperatures, this rotation can slow sufficiently to make the two ethyl groups chemically non-equivalent, leading to the appearance of separate signals for each methyl and each methylene (B1212753) group. This dynamic behavior is a hallmark of the conformational properties of N,N-disubstituted amides. cdnsciencepub.commdpi.com

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For Cyclohexanecarboxamide, N,N-diethyl-, the spectrum is dominated by the characteristic absorptions of the amide group and the alkyl C-H bonds.

The most diagnostic absorption is the Amide I band , which corresponds primarily to the C=O stretching vibration. researchgate.net For a tertiary amide like Cyclohexanecarboxamide, N,N-diethyl-, this band is typically very strong and sharp. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | Cyclohexyl, Ethyl | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1660 | Very Strong |

| C-H Bend (Scissoring/Rocking) | CH₂, CH₃ | 1350 - 1470 | Medium |

| C-N Stretch | Tertiary Amide | 1150 - 1250 | Medium |

This table presents predicted data based on characteristic IR absorption frequencies. researchgate.netvscht.cz

The absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) and the Amide II band (primarily N-H bending, ~1550 cm⁻¹) definitively confirms the tertiary nature of the amide linkage. The precise position of the Amide I band can be sensitive to the molecular environment, including solvent polarity and solid-state packing effects.

Elemental Analysis for Stoichiometric Purity and Composition

Elemental analysis is a fundamental technique for verifying the stoichiometric purity and elemental composition of a synthesized compound. This process involves determining the mass percentage of each element within the molecule and comparing it to the theoretical values derived from its molecular formula. For Cyclohexanecarboxamide, N,N-diethyl-, the molecular formula is C₁₁H₂₁NO.

The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen, and the compound's molecular weight of approximately 183.29 g/mol . Experimental results from elemental analysis of a pure sample are expected to align closely with these theoretical percentages, confirming the compound's empirical formula and high degree of purity. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 72.08% |

| Hydrogen | H | 1.008 | 21 | 21.168 | 11.55% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.64% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.73% |

| Total Molecular Weight | 183.295 | 100.00% |

Conformational Preferences and Ring Puckering Analysis of the Cyclohexane Moiety

The six-membered cyclohexane ring is not planar and exists in various non-planar conformations to minimize angular and torsional strain. The most stable and predominant conformation is the "chair" form, which effectively eliminates torsional strain by staggering all adjacent C-H bonds. Other higher-energy conformations include the boat and twist-boat forms.

In substituted cyclohexanes like Cyclohexanecarboxamide, N,N-diethyl-, the substituent's spatial orientation (axial or equatorial) significantly impacts conformational stability. The bulky N,N-diethylcarboxamide group strongly prefers the equatorial position to avoid steric hindrance. In an axial position, this group would experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

The precise geometry of the cyclohexane ring's non-planar structure is quantitatively described by ring puckering parameters, such as those developed by Cremer and Pople. These parameters define the extent of puckering and the type of conformation (e.g., chair, boat). X-ray crystallography studies on related cyclohexanecarboxamide derivatives have confirmed that the cyclohexane ring adopts a chair conformation. For instance, the analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a distinct chair conformation where the carboxamide-containing substituent occupies an equatorial position. This finding strongly supports the prediction that Cyclohexanecarboxamide, N,N-diethyl- also adopts this minimum-energy conformation.

| Parameter | Description | Expected Finding for Cyclohexanecarboxamide, N,N-diethyl- |

|---|---|---|

| Predominant Conformation | The most stable three-dimensional shape of the cyclohexane ring. | Chair Conformation. |

| Substituent Position | The orientation of the N,N-diethylcarboxamide group relative to the ring (axial vs. equatorial). | Equatorial, to minimize steric strain and 1,3-diaxial interactions. |

| Ring Puckering Analysis | Quantitative description of the ring's deviation from planarity. | Puckering parameters would be consistent with a classic chair form. |

| Energy Profile | Relative stability compared to other possible conformations. | The chair conformation with an equatorial substituent represents the global energy minimum. |

Computational and Theoretical Investigations of Cyclohexanecarboxamide, N,n Diethyl Molecular Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity by approximating the solutions to the Schrödinger equation.

The electronic characteristics of Cyclohexanecarboxamide (B73365), N,N-diethyl- can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of properties like hardness, softness, and electrophilicity.

While specific DFT studies detailing the reactivity indices for Cyclohexanecarboxamide, N,N-diethyl- are not extensively available in the literature, the following table illustrates the typical parameters derived from such an analysis.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

This table describes the common reactivity indices calculated from HOMO-LUMO energies in a typical DFT study.

Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, the bond lengths, bond angles, and dihedral angles of Cyclohexanecarboxamide, N,N-diethyl- are systematically adjusted to find the minimum energy conformation. The cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize steric strain.

The accuracy of the computationally optimized structure is ideally validated by comparing it with experimental data obtained from single-crystal X-ray diffraction. This comparison involves overlaying the theoretical and experimental structures and calculating the root-mean-square deviation (RMSD) of the atomic positions. A low RMSD value indicates a high degree of agreement between the theoretical model and the actual molecular structure in the solid state. Currently, a public experimental crystal structure for Cyclohexanecarboxamide, N,N-diethyl- is not available, precluding a direct comparative validation.

Molecular Dynamics Simulations: Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD provides insights into the conformational flexibility and dynamic properties of Cyclohexanecarboxamide, N,N-diethyl-.

Molecular Docking Studies: Prediction of Molecular Recognition and Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery and materials science for predicting ligand-target interactions and binding affinity.

Cyclohexanecarboxamide, N,N-diethyl- has been investigated as a potential ligand for the odorant binding protein of the African malaria mosquito, Anopheles gambiae (AgamOBP1). researchgate.net In a study modeling the interactions of various repellent compounds with this protein, molecular docking was used to predict the binding affinity. The results indicated that Cyclohexanecarboxamide, N,N-diethyl- binds to the protein, and its binding characteristics were quantified. researchgate.net

| Target Protein | Ligand | Calculated Binding Affinity (kcal/mol) | Dissociation Constant (Kd) (μM) | Source |

|---|---|---|---|---|

| AgamOBP1 (Anopheles gambiae Odorant Binding Protein 1) | Cyclohexanecarboxamide, N,N-diethyl- | -6.22 | 27.37 | researchgate.net |

These findings suggest a measurable interaction between the compound and a biologically relevant protein target, highlighting the utility of molecular docking in identifying potential bioactive molecules.

Hirshfeld Surface Analysis and Energy-Framework Calculations for Quantitative Intermolecular Interaction Assessment

For a molecule like Cyclohexanecarboxamide, N,N-diethyl-, this analysis would quantify interactions such as van der Waals forces (H···H contacts) and potential weak hydrogen bonds involving the carbonyl oxygen (O···H contacts) or C-H groups (C···H contacts).

Energy-framework calculations complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal, visualizing the topology of crystal packing in terms of electrostatic, dispersion, and total energy. This provides a quantitative assessment of the forces governing the stability of the crystal structure. As no experimental crystal structure is currently available for this specific compound, a Hirshfeld surface analysis has not been performed. However, studies on similar carboxamide structures show that H···H, O···H, and C···H contacts are typically the most significant contributors to crystal packing.

| Interaction Type | Typical Contribution Range (%) | Description |

|---|---|---|

| H···H | 40 - 55% | Represents van der Waals forces and is often the largest contributor to the surface area. |

| O···H / H···O | 10 - 25% | Indicates the presence of hydrogen bonds or dipole-dipole interactions involving the carbonyl oxygen. |

| C···H / H···C | 5 - 15% | Represents weaker C-H···π or C-H···C interactions. |

| N···H / H···N | < 5% | Interactions involving the amide nitrogen atom. |

| Other | Variable | Includes C···C, C···N, etc., which are typically minor contributors. |

This table presents illustrative percentage contributions of intermolecular contacts for a hypothetical crystal structure of a carboxamide, based on analyses of related compounds.

Structure Activity Relationship Sar Investigations at the Molecular Interaction Level for Cyclohexanecarboxamide Derivatives

Elucidation of Molecular Features Governing Interactions with Biochemical Pathways

The biological activity of cyclohexanecarboxamide (B73365) derivatives is intricately linked to specific molecular features that dictate their interaction with biochemical pathways. Key structural elements, including the cyclohexane (B81311) ring, the amide linkage, and various substituents, play distinct roles in molecular recognition and binding affinity.

The cyclohexane ring itself is a crucial feature for the potency of many derivatives, particularly in the context of enzyme inhibition. Studies on cycloalkylamide compounds as inhibitors of human soluble epoxide hydrolase (sEH) have revealed that a six-membered ring, like cyclohexane, is a necessary component to achieve significant inhibitory power. Derivatives with smaller cycloalkane rings show a marked decrease in or complete loss of inhibition. This suggests that the size and conformation of the cycloalkyl group are critical for fitting into the active site of the target enzyme.

Hydrophobicity is another dominant factor. An increase in the hydrophobicity of the cycloalkyl portion of the molecule often leads to a dramatic improvement in inhibitory potency. For instance, replacing the cyclohexane with a more bulky and hydrophobic group like adamantane or tetrahydronaphthalene can substantially increase the inhibitory effect on sEH. This indicates that a relatively bulky, hydrophobic substitution on the side of the amide pharmacophore is important for achieving significant inhibition. Conversely, the introduction of polar groups on this part of the molecule generally leads to a reduction in potency.

On the other side of the amide core, the nature of the substituents also heavily influences activity. For sEH inhibitors, a benzyl moiety functionalized with a polar group can produce highly potent inhibition. In contrast, non-substituted benzyl, alkyl, or aryl structures in this position tend to cause a significant decrease in inhibitory potency. This highlights a nuanced requirement where polarity is detrimental on one side of the pharmacophore but beneficial on the other, underscoring the specific and directional nature of the interactions within the enzyme's binding pocket.

Mechanistic Exploration of Target Modulation (e.g., Enzyme Inhibition, Receptor Binding)

Understanding the precise mechanisms by which cyclohexanecarboxamide derivatives modulate their biological targets is essential for their development as therapeutic agents. Research has primarily focused on their role as enzyme inhibitors, with significant work done on soluble epoxide hydrolase.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial anti-inflammatory and vasodilatory effects. The enzyme converts EETs into their less active corresponding diols. By inhibiting sEH, the concentration of EETs can be maintained, which is a promising therapeutic strategy for conditions like hypertension and inflammation.

Cyclohexanecarboxamide and its derivatives function as sEH inhibitors by binding to the enzyme's active site. The catalytic mechanism of sEH involves a nucleophilic attack by the Asp333 residue on an epoxide carbon, facilitated by protonation of the epoxide oxygen by one or two tyrosine residues (Tyr381 and Tyr465). This forms a covalent alkyl-enzyme intermediate that is subsequently hydrolyzed.

Inhibitors containing a central urea (B33335) or amide pharmacophore, like cyclohexanecarboxamide derivatives, are designed to interact with these key catalytic residues. X-ray crystallography studies of sEH in complex with inhibitors have shown that the urea or amide core can form hydrogen bonds with the catalytic tyrosine residues. The bulky cyclohexyl group of the inhibitor typically occupies a hydrophobic tunnel within the active site. Interestingly, studies have revealed that the cyclohexyl substituent can be accommodated on either side of the active site tunnel, indicating a degree of flexibility in the binding mode. nih.gov This dual orientation capability complicates straightforward structure-based design but also offers opportunities for developing novel inhibitor scaffolds. nih.gov The binding of these inhibitors effectively blocks substrate access to the catalytic residues, thereby preventing the hydrolysis of EETs.

The table below presents data on the inhibitory activity of various cycloalkylamide derivatives against human soluble epoxide hydrolase (hsEH), illustrating the structure-activity relationships discussed.

| Compound | Cycloalkyl Group | R Group | hsEH IC₅₀ (nM) |

| 1 | Cyclohexyl | 4-trifluoromethoxy-phenyl | 75 |

| 2 | Cyclopentyl | 4-trifluoromethoxy-phenyl | >10000 |

| 3 | Adamantyl | 4-trifluoromethoxy-phenyl | 11 |

| 4 | Cyclohexyl | Phenyl | 1047 |

| 5 | Cyclohexyl | 3-phenylpropyl | 4300 |

| 6 | Tetrahydronaphthyl | 4-trifluoromethoxy-phenyl | 3 |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Keap1. frontiersin.org Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of a wide array of cytoprotective genes. nih.govnih.gov Activation of this pathway is a therapeutic target for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammation. nih.govnih.gov

While various classes of compounds, including chalcones and curcumin-derived hybrids, are known to activate the Nrf2-ARE pathway, a direct link or specific studies investigating the activation of this pathway by Cyclohexanecarboxamide, N,N-diethyl- or its derivatives were not found in the reviewed scientific literature. Therefore, the ability of this specific class of compounds to modulate the Nrf2-ARE signaling pathway remains an open area for future investigation.

Rational Design Principles for Modulating Molecular Recognition and Specificity

The development of potent and selective cyclohexanecarboxamide derivatives relies on rational design principles derived from SAR and structural biology data. The goal is to optimize the molecule's interactions with its target to enhance affinity and specificity while minimizing off-target effects.

A key strategy is the linked-pharmacophore approach . qub.ac.uk This involves designing molecules with distinct functional regions, each tailored to interact with a specific part of the target's binding site. For sEH inhibitors, this translates to a modular design often consisting of:

A hydrophobic anchor: This is typically the cycloalkyl group. As established, a bulky and hydrophobic group like cyclohexane or adamantane is preferred to occupy the hydrophobic pocket of the enzyme's active site.

A central hydrogen-bonding unit: The amide or urea core acts as a scaffold that forms crucial hydrogen bonds with the catalytic residues (e.g., Tyr381, Tyr465) in the active site of sEH.

A variable substituent region: This part of the molecule extends towards the entrance of the active site tunnel and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Introducing polar groups in this region can enhance interactions and improve properties like solubility.

Molecular modeling and the crystal structures of target-inhibitor complexes are invaluable tools in this process. They allow for the visualization of binding modes and highlight opportunities for optimization. For example, observing that a particular substituent causes a steric clash can guide the design of smaller or differently shaped replacements. nih.gov Furthermore, recognizing that both sides of the sEH active site can accommodate a bulky group opens up possibilities for designing inhibitors with novel orientations and improved properties. nih.gov

Advanced rational design can also aim for polypharmacology , where a single molecule is designed to interact with multiple targets. For instance, inhibitors have been designed to dually target sEH and histone deacetylase 6 (HDAC6), aiming for enhanced efficacy in treating conditions like inflammatory pain by modulating two relevant pathways simultaneously. qub.ac.uk

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are powerful tools in drug discovery, enabling the prediction of the activity of novel, un-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The QSAR process involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electrostatic fields from Comparative Molecular Field Analysis - CoMFA). mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The model's robustness and predictive ability are rigorously tested using internal and external validation techniques.

While QSAR has been successfully applied to various cyclohexane derivatives, such as cyclohexane-1,3-dione derivatives for non-small cell lung cancer therapeutics, specific QSAR models focused on Cyclohexanecarboxamide, N,N-diethyl- or its close analogs for targets like sEH or the Nrf2 pathway were not prominently featured in the surveyed literature. However, the principles of QSAR are broadly applicable. A validated QSAR model for cyclohexanecarboxamide derivatives could provide valuable predictive insights, helping to identify which structural modifications are most likely to increase potency against a target like sEH, and guide the design of new, more effective compounds.

Future Research Directions and Interdisciplinary Prospects for Cyclohexanecarboxamide, N,n Diethyl

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of amides often involves stoichiometric activating agents, leading to significant waste generation. nih.govcatrin.com Future research will prioritize the development of more efficient and sustainable methods for the synthesis of Cyclohexanecarboxamide (B73365), N,N-diethyl-.

Catalytic Direct Amidation: A primary focus will be on catalytic direct amidation, which involves the reaction of cyclohexanecarboxylic acid and diethylamine (B46881) with the removal of water as the only byproduct. nih.gov Research into novel catalysts, such as those based on boron catrin.com or employing organocatalysis, is expected to yield methods that are both highly efficient and environmentally benign. nih.gov The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key objective.

Biocatalysis: The use of enzymes, such as lipases, offers a green and highly selective route to amide bond formation. pulsus.com Future investigations will likely explore the use of enzymes like Candida antarctica lipase (B570770) B (CALB) for the synthesis of Cyclohexanecarboxamide, N,N-diethyl-. pulsus.com This biocatalytic approach has the potential to be conducted in green solvents and under mild conditions, aligning with the principles of sustainable chemistry. pulsus.com

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the scalable and safe production of Cyclohexanecarboxamide, N,N-diethyl-. unl.edu Flow reactors offer precise control over reaction parameters, leading to improved yields and purity. unl.edu Research in this area will focus on optimizing reactor design and integrating in-line purification techniques to develop a seamless and automated synthesis process. unl.edunih.gov

Electrosynthesis: Electrochemical methods for amide synthesis are gaining traction as a sustainable alternative to traditional approaches. nih.gov Future studies may explore the electrochemical coupling of cyclohexanecarboxylic acid derivatives with diethylamine, leveraging renewable electricity to drive the reaction. nih.gov

These next-generation synthetic methodologies are summarized in the table below:

| Methodology | Key Advantages | Future Research Focus |

| Catalytic Direct Amidation | High atom economy, reduced waste | Development of novel, highly active, and recyclable catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, green solvents | Enzyme screening and engineering for enhanced substrate scope and stability |

| Flow Chemistry | Scalability, safety, precise process control | Reactor optimization, integration of in-line analysis and purification |

| Electrosynthesis | Use of renewable energy, avoidance of chemical oxidants/reductants | Development of efficient electrode materials and reaction conditions |

Integration of Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Insights

A deeper understanding of the molecular dynamics and interactions of Cyclohexanecarboxamide, N,N-diethyl- requires the application of advanced analytical techniques capable of providing spatiotemporal information. While standard spectroscopic data such as 13C NMR, GC-MS, and vapor phase IR spectra are available pulsus.com, more sophisticated methods can offer unprecedented insights.

Ultrafast Spectroscopy: Techniques like femtosecond infrared spectroscopy can be employed to study the vibrational dynamics of the amide bond in Cyclohexanecarboxamide, N,N-diethyl-. nih.govcatrin.com This can reveal information about intramolecular energy redistribution and the influence of the cyclohexyl and ethyl groups on the amide I and II vibrational modes. nih.govcatrin.com

Multidimensional Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy has the potential to elucidate the coupling between different vibrational modes within the molecule and its interactions with the surrounding environment. catrin.com This can provide detailed information on conformational dynamics and solvent interactions.

Terahertz Spectroscopy: This technique is sensitive to low-frequency intermolecular vibrations and can be used to probe the collective dynamics and hydration shells of molecules. usda.govnih.gov Applying terahertz spectroscopy to Cyclohexanecarboxamide, N,N-diethyl- could reveal insights into its bulk properties and interactions in solution.

Spectroscopic Imaging: Hyperspectral imaging, which combines spectroscopy with imaging, can be used to visualize the spatial distribution of Cyclohexanecarboxamide, N,N-diethyl- in complex matrices. This could be particularly valuable in studying its diffusion and distribution in functional materials or biological systems.

The potential applications of these advanced techniques are outlined in the following table:

| Technique | Potential Insights |

| Femtosecond IR Spectroscopy | Vibrational energy relaxation and intramolecular dynamics of the amide bond. nih.govcatrin.com |

| 2D-IR Spectroscopy | Conformational changes and solvent-solute interactions. catrin.com |

| Terahertz Spectroscopy | Intermolecular interactions, hydration dynamics, and bulk material properties. usda.govnih.gov |

| Hyperspectral Imaging | Spatial distribution and concentration mapping in heterogeneous systems. |

Leveraging Artificial Intelligence and Machine Learning for Structure-Property-Function Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules. pulsus.comnih.gov For Cyclohexanecarboxamide, N,N-diethyl-, these computational tools can be leveraged to predict its properties and guide the design of new derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of Cyclohexanecarboxamide, N,N-diethyl- and its analogs with their biological or physical properties. nih.govrsc.org For instance, given the structural similarity to the insect repellent N,N-diethyl-meta-toluamide (DEET), QSAR models could be built to predict the insect repellent efficacy of novel cyclohexanecarboxamide derivatives. nih.gov

Property Prediction: ML algorithms, including deep neural networks, can be trained on existing chemical data to predict a wide range of physicochemical properties for Cyclohexanecarboxamide, N,N-diethyl-, such as solubility, viscosity, and thermal stability. nih.govpiat.org.nz This can accelerate the material design process by reducing the need for extensive experimental screening.

Generative Models: Deep learning-based generative models can be employed to design novel molecules with desired properties. pulsus.comnih.govnih.gov By defining a set of target properties, these models can propose new cyclohexanecarboxamide derivatives that are optimized for specific applications, such as improved efficacy as a functional material component or enhanced biodegradability.

The potential impact of AI and ML in the study of Cyclohexanecarboxamide, N,N-diethyl- is summarized below:

| AI/ML Application | Objective | Potential Outcome |

| QSAR Modeling | Predict biological activity (e.g., insect repellency) based on molecular structure. nih.gov | Rational design of more effective and safer analogues. |

| Property Prediction | In silico estimation of key physicochemical properties. nih.govpiat.org.nz | Accelerated screening and identification of candidates for specific applications. |

| Generative Models | De novo design of molecules with optimized functionalities. pulsus.comnih.gov | Discovery of novel Cyclohexanecarboxamide, N,N-diethyl- derivatives with enhanced performance. |

Exploration of Emerging Applications in Functional Materials and Supramolecular Chemistry

The unique combination of a rigid cyclohexyl group and a polar amide moiety in Cyclohexanecarboxamide, N,N-diethyl- suggests its potential for use in the development of novel functional materials and supramolecular assemblies.

Plasticizers: The structural similarities to cyclohexanecarboxylic acid esters, which are used as plasticizers, indicate that Cyclohexanecarboxamide, N,N-diethyl- could be investigated for its ability to modify the physical properties of polymers. rsc.org Future research could explore its compatibility with various polymers and its effect on their flexibility, durability, and processing characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl oxygen of the amide group can act as a coordination site for metal ions. This opens up the possibility of using Cyclohexanecarboxamide, N,N-diethyl- or its functionalized derivatives as ligands for the construction of coordination polymers and MOFs. nih.gov Such materials could have applications in catalysis, gas storage, and separation.

Supramolecular Gels: The amide group's ability to form hydrogen bonds, coupled with the hydrophobic nature of the cyclohexyl and ethyl groups, suggests that derivatives of Cyclohexanecarboxamide, N,N-diethyl- could act as organogelators. pulsus.com Research in this area would involve the synthesis of analogues with modified structures to promote self-assembly into fibrous networks that can immobilize organic solvents.

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create self-assembling systems in solution, such as micelles or vesicles. These could have applications in drug delivery or as nanoreactors.

Potential emerging applications are highlighted in the table below:

| Application Area | Rationale | Research Direction |

| Plasticizers | Structural analogy to known cyclohexanoate plasticizers. rsc.org | Evaluation of miscibility and performance with various polymers. |

| Coordination Polymers/MOFs | Amide carbonyl as a potential metal-coordinating group. nih.gov | Synthesis and characterization of metal complexes and coordination networks. |

| Supramolecular Gels | Potential for hydrogen bonding and hydrophobic interactions to drive self-assembly. pulsus.com | Design and synthesis of derivatives with enhanced gelation properties. |

| Self-Assembling Systems | Amphiphilic character of the molecule. | Investigation of aggregation behavior in different solvent systems. |

Collaborative Research at the Interface of Chemical Synthesis, Biological Systems, and Environmental Science

The future development of Cyclohexanecarboxamide, N,N-diethyl- will benefit significantly from interdisciplinary collaborations that bridge chemical synthesis with biological and environmental sciences.

Biological Activity Screening: Given its structural resemblance to DEET, a high-priority research area is the systematic evaluation of Cyclohexanecarboxamide, N,N-diethyl-'s insect repellent properties against a range of disease vectors. nih.govresearchgate.net Collaborative efforts between synthetic chemists and entomologists will be crucial for the design, synthesis, and testing of new analogues with improved efficacy and safety profiles. Furthermore, its potential for other biological activities, such as antimicrobial or antifungal effects, could be explored. nih.gov

Environmental Fate and Degradation: As with any chemical intended for widespread use, understanding the environmental fate of Cyclohexanecarboxamide, N,N-diethyl- is paramount. nih.gov Interdisciplinary research involving environmental chemists and microbiologists will be needed to study its persistence, mobility, and biodegradation pathways in soil and aquatic environments. nih.gov This knowledge is essential for assessing its environmental impact and designing more environmentally friendly alternatives.

Bioremediation: Research could also focus on identifying or engineering microorganisms capable of degrading Cyclohexanecarboxamide, N,N-diethyl-. This would be valuable for developing bioremediation strategies for contaminated sites.

The following table summarizes the key areas for collaborative research:

| Research Area | Collaborating Disciplines | Key Objectives |

| Biological Activity | Synthetic Chemistry, Entomology, Pharmacology | Discovery of novel insect repellents and other bioactive compounds. nih.govresearchgate.net |

| Environmental Fate | Environmental Chemistry, Microbiology | Assessment of persistence, bioaccumulation, and toxicity; elucidation of degradation pathways. nih.gov |

| Bioremediation | Microbiology, Environmental Engineering | Development of strategies for the removal of the compound from the environment. |

常见问题

Q. What are the standard synthetic routes for N,N-diethylcyclohexanecarboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves two primary routes:

- Route 1: Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with diethylamine in anhydrous benzene under reflux, yielding N,N-diethylcyclohexanecarboxamide .

- Route 2: Methyl cyclohexanecarboxylate undergoes aminolysis with diethylamine in the presence of trimethylaluminum (Al(CH₃)₃) as a catalyst, facilitating ester-to-amide conversion .

Key Factors Affecting Yield:

- Temperature: Excessively high temperatures (>100°C) may lead to side reactions (e.g., decomposition of intermediates).

- Solvent: Anhydrous benzene minimizes hydrolysis of the acyl chloride in Route 1.

- Catalyst Loading: Trimethylaluminum in Route 2 requires precise stoichiometry (1:1 molar ratio to ester) to avoid byproducts.

Q. What spectroscopic techniques are recommended for characterizing N,N-diethylcyclohexanecarboxamide?

Answer:

- ¹H/¹³C NMR: Confirm the presence of diethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for N–CH₂) and the cyclohexane ring (distinct multiplet patterns for axial/equatorial protons) .

- IR Spectroscopy: Detect amide C=O stretching (~1640–1680 cm⁻¹) and N–H bending (if present, ~1550 cm⁻¹) .

- Mass Spectrometry (EI-MS): Identify molecular ion peaks (e.g., m/z 211 for C₁₁H₂₁NO) and fragmentation patterns (e.g., loss of diethylamine moiety, m/z 155) .

Q. How can computational methods (e.g., DFT) predict the reactivity of N,N-diethylcyclohexanecarboxamide in substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity of the Amide Carbon: Partial charge analysis identifies electron-deficient sites prone to nucleophilic attack.

- Transition State Geometry: Predict regioselectivity in reactions with nucleophiles (e.g., Grignard reagents) .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection for optimal reaction rates.

Example Workflow:

Optimize molecular geometry using Gaussian.

Calculate Fukui indices to map reactive sites.

Simulate transition states for proposed mechanisms.

Q. How should researchers resolve contradictions in reported synthesis protocols (e.g., conflicting reagent ratios)?

Answer: Contradictions (e.g., SOCl₂ vs. Al(CH₃)₃ routes ) can be addressed through:

- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading) systematically to identify optimal conditions.

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and reaction completion.

- Kinetic Studies: Compare rate constants under different conditions to determine rate-limiting steps.

Case Study:

A 2024 study resolved discrepancies in aminolysis yields by identifying trace moisture as a critical variable in Al(CH₃)₃-catalyzed reactions, necessitating strict anhydrous conditions .

Q. What safety protocols are critical when handling cyclohexanecarbonyl chloride intermediates?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of SOCl₂ vapors (corrosive, releases HCl gas).

- PPE: Wear acid-resistant gloves, goggles, and lab coats.

- Spill Management: Neutralize spills with sodium bicarbonate before disposal .

Regulatory Compliance:

Follow JIS Z 7253:2019 guidelines for labeling and storage (e.g., airtight containers, temperature <25°C) .

Methodological Challenges in Biological Studies

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive N,N-diethylcyclohexanecarboxamide derivatives?

Answer:

- Pharmacophore Mapping: Identify essential moieties (e.g., amide group, cyclohexane ring) using molecular docking (e.g., AutoDock Vina).

- Bioisosteric Replacement: Substitute diethyl groups with bulkier substituents (e.g., piperidine) to enhance binding affinity.

- ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity early in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。